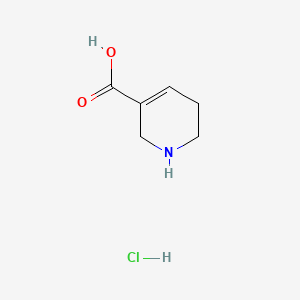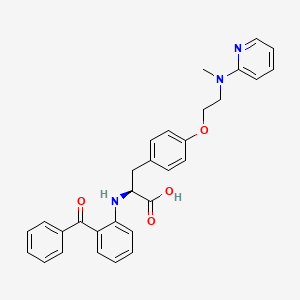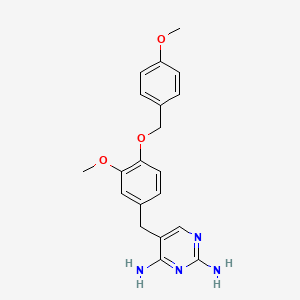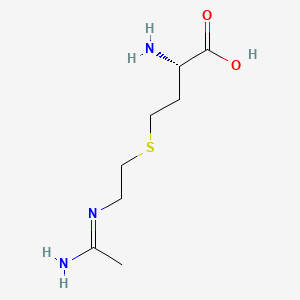
Fenozolone
Overview
Description
Fenozolone, also known as Ordinator, is a psychostimulant compound developed by Laboratoires Dausse in the 1960s. It is chemically related to pemoline and belongs to the class of oxazolidinones. This compound has been used to improve attention and cognitive function, particularly in situations requiring sustained mental effort .
Scientific Research Applications
Fenozolone has been extensively studied for its psychostimulant effects. It has been used in research to understand the role of monoamines, particularly serotonin, in modulating brain activity and motor function. This compound’s impact on functional magnetic resonance imaging (fMRI) measurements has also been explored, suggesting that it might enhance the signal obtained during fMRI, potentially leading to a more accurate picture of brain function.
Safety and Hazards
Mechanism of Action
Fenozolone exerts its effects by influencing the noradrenergic, dopaminergic, and serotoninergic systems. It exhibits an amphetamine-like effect, increasing the release of monoamines or inhibiting their reuptake. This leads to elevated levels of neurotransmitters such as norepinephrine, dopamine, and serotonin in the synaptic cleft, resulting in enhanced neurotransmission and psychostimulant effects.
Biochemical Analysis
Biochemical Properties
Fenozolone, a 4-oxazolidinone derivative (5-phenyl-2-ethylamino-4-oxazolidone), interacts with various enzymes and proteins in the body
Cellular Effects
It is known to have psychostimulant effects, suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to act as a norepinephrine-dopamine releasing agent (NDRA), suggesting that it may interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenozolone is synthesized through a multi-step process. The key steps involve the formation of the oxazolidinone ring and the introduction of the phenyl and ethylamino groups. The synthetic route typically starts with the reaction of phenylacetic acid with ethylamine to form an intermediate, which is then cyclized to produce the oxazolidinone ring. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography. The reaction conditions are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Fenozolone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazolone derivatives, amine derivatives, and substituted oxazolidinones.
Comparison with Similar Compounds
Fenozolone is structurally and pharmacologically related to several other compounds, including:
Pemoline: Another psychostimulant used to treat fatigue and attention disorders.
Cyclazodone: A derivative of pemoline with similar stimulant effects.
Thozalinone: A compound with psychostimulant properties, used to enhance cognitive function.
Fluminorex: A stimulant related to this compound, with similar effects on monoamine neurotransmission.
This compound’s uniqueness lies in its specific chemical structure, which allows for distinct interactions with monoamine systems, leading to its particular psychostimulant effects .
properties
IUPAC Name |
2-ethylimino-5-phenyl-1,3-oxazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-12-11-13-10(14)9(15-11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOIEVSUURELPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1NC(=O)C(O1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864583 | |
| Record name | Fenozolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15302-16-6 | |
| Record name | Ordinator | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15302-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenozolone [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenozolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13341 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fenozolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenozolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.747 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENOZOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NZI4LMU6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Fenozolone interact with its target and what are the downstream effects?
A: this compound is classified as an amphetamine-like drug that acts as a releaser of monoamines. [, ] This means it enhances the presynaptic release of neurotransmitters like noradrenaline, dopamine, and serotonin. [] While the exact mechanism is not fully detailed in the provided research, it's likely similar to amphetamine, promoting the efflux of these neurotransmitters from their storage vesicles into the synapse. This increase in monoamine levels within the synapse leads to enhanced neurotransmission, affecting various functions, including motor activity. [, ]
Q2: What is the structural characterization of this compound?
A2: Unfortunately, the provided research abstracts do not explicitly mention the molecular formula, weight, or spectroscopic data for this compound. To obtain this information, it is recommended to consult chemical databases or the relevant literature focusing on its chemical properties.
Q3: What is known about the abuse potential of this compound?
A: Research indicates that this compound possesses a considerable potential for abuse. A study conducted in Southwestern France using falsified prescription forms as an indicator identified this compound as having a high abuse rate ratio (168, 95% CI 131 to 216). [, ] This highlights the need for careful monitoring and regulation of its prescription and use.
Q4: How does a single dose of this compound affect brain activity during motor tasks?
A: Studies utilizing functional Magnetic Resonance Imaging (fMRI) have shown that a single dose of this compound (20 mg/50 kg) can significantly modulate cerebral motor activity in healthy individuals. [, ] Specifically, it leads to more focused activation in the contralateral sensorimotor area, increased involvement of the posterior supplementary motor area, and a widespread decrease in bilateral cerebellar activation during hand sensorimotor tasks. []
Q5: Are there any comparative studies on the effects of this compound and other serotonin neurotransmission enhancers?
A: Yes, research has compared the effects of this compound with Fluoxetine, a selective serotonin reuptake inhibitor (SSRI). [, , ] Both drugs demonstrated comparable effects on cerebral motor activity, including a more focused activation in the contralateral sensorimotor area, greater involvement of the posterior supplementary motor area, and decreased bilateral cerebellar activation. [] This suggests a shared mechanism involving monoamine and specifically serotonin modulation in their influence on motor function.
Q6: What is the primary application of this compound in research?
A: Based on the provided research, this compound serves as a pharmacological tool to investigate the role of monoamines, particularly serotonin, in modulating brain activity and motor function. [, ] Its effects on brain activation patterns during motor tasks provide insights into the neural circuits involved in motor control and how they are influenced by serotonergic neurotransmission.
Q7: Have any clinical trials been conducted using this compound?
A: While the research mentions clinical trials, the specific details and outcomes of these trials are not elaborated upon. [, ] Therefore, further investigation into the published literature is necessary to gather comprehensive information regarding the clinical evaluation of this compound.
Q8: Are there any concerns regarding the safety and toxicity of this compound?
A: While the research abstracts do not directly address the safety and toxicology profile of this compound, its potential for abuse raises concerns. [, ] Additionally, its classification as an amphetamine-like drug suggests that it might share similar side effects and risks with other stimulants. Therefore, careful consideration and further research are necessary to thoroughly assess its safety profile, potential adverse effects, and long-term consequences.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(3R)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea](/img/structure/B1672444.png)





![N6,N6-dimethyl-N4-[1-(phenylmethyl)-5-indazolyl]pyrido[3,4-d]pyrimidine-4,6-diamine](/img/structure/B1672456.png)



![(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-phenylbut-2-en-2-yl]amino]propanoic acid](/img/structure/B1672464.png)
![N-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B1672465.png)
![1,3-Dihydro-3-[(1-methyl-1H-indol-3-yl)methylene]-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B1672466.png)